Brophenexin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Brophenexin is a chemical compound known for its neuroprotective properties. It is an NMDAR-TRPM4 interaction interface inhibitor, which means it can block the interaction between NMDA receptors and TRPM4 channels. This compound has shown potential in reducing NMDA-triggered toxicity and mitochondrial dysfunction, making it a promising candidate for treating neurodegenerative diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Brophenexin can be synthesized through a multi-step process involving the bromination of acetophenone derivatives. One common method involves the use of bromobenzene and anhydrous aluminum chloride in dry carbon disulfide, followed by the addition of acetic anhydride. The reaction mixture is then refluxed and the product is purified through distillation and extraction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions: Brophenexin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding brominated ketones.

Reduction: It can be reduced to form brominated alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products: The major products formed from these reactions include brominated ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Brophenexin's applications span several scientific disciplines:

- Chemistry : Utilized as a reagent in organic synthesis, this compound aids in the creation of complex molecules.

- Biology : Its neuroprotective properties are instrumental in studying mechanisms underlying neurodegenerative diseases.

- Medicine : Potential therapeutic applications include treatment for stroke, Alzheimer's disease, and retinal degeneration.

- Industry : In pharmaceutical development, it serves as an intermediate in chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Neuroprotection in Stroke Models :

-

Retinal Degeneration Models :

- Objective : Evaluate efficacy in models of retinal degeneration.

- Findings : The compound demonstrated reduced cell death and improved survival rates of retinal neurons under stress conditions.

- Anticancer Potential :

Wirkmechanismus

Brophenexin exerts its effects by inhibiting the interaction between NMDA receptors and TRPM4 channels. This inhibition reduces NMDA-induced cell death and mitochondrial dysfunction, thereby providing neuroprotection. The compound also enhances gene induction and reduces neuronal loss in models of stroke and retinal degeneration .

Vergleich Mit ähnlichen Verbindungen

Brompheniramine: An antihistamine with similar brominated structure but different pharmacological effects.

Bromhexine: A mucolytic agent used to reduce mucus viscosity in respiratory conditions.

Uniqueness: Brophenexin is unique due to its specific action on NMDA receptor-TRPM4 interactions, which is not observed in other brominated compounds like Brompheniramine and Bromhexine. This unique mechanism makes it particularly valuable in neuroprotection and treating neurodegenerative diseases.

Biologische Aktivität

Brophenexin, also known as compound 8, is a small molecule that has garnered attention for its neuroprotective properties, particularly in the context of excitotoxicity associated with N-methyl-D-aspartate receptors (NMDARs). This article explores the biological activity of this compound by examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound functions primarily as an inhibitor of the NMDAR/TRPM4 interface. It has been shown to significantly reduce NMDA-evoked whole-cell currents, which are critical in mediating neuronal excitotoxicity. Specifically, studies have demonstrated that this compound can reduce NMDA-induced calcium influx in neurons, which is a major contributor to neurotoxicity. In one study, this compound (10 μM) reduced NMDA-evoked currents by approximately 87% ± 14% when intracellular calcium was chelated to prevent TRPM4 activation .

Key Findings:

- Neuroprotection: this compound protects hippocampal neurons from NMDA-induced cell death.

- Calcium Flux Inhibition: It inhibits NMDA-evoked increases in intracellular calcium concentration ([Ca²⁺]i), thereby mitigating excitotoxic effects.

- TRPM4 Modulation: The compound's interaction with TRPM4 suggests a novel pathway for neuroprotection via modulation of ion channel activity.

Table 1: Summary of Efficacy Studies

In the studies conducted by Yan et al., this compound was shown to significantly reduce neuronal death in rat hippocampal cultures subjected to NMDA treatment. The protective effect was dose-dependent, with higher concentrations yielding greater reductions in cell death .

Case Studies and Clinical Implications

While there are currently no published clinical trials specifically focused on this compound, its mechanism of action suggests potential applications in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).

Table 2: Potential Clinical Applications

| Condition | Rationale for Use |

|---|---|

| Stroke | Neuroprotection against ischemic damage |

| Amyotrophic Lateral Sclerosis (ALS) | Modulation of excitotoxic pathways |

Eigenschaften

IUPAC Name |

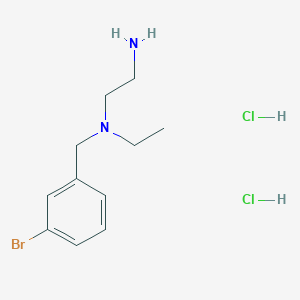

N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDSZKTVQVSVNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.